3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
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Overview
Description
3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves the cycloaddition reaction between an alkyne and an azide, a process known as “click chemistry.” This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring . The reaction conditions usually involve mild temperatures and can be carried out in various solvents, including water and organic solvents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of triazoles. This method involves the use of microreactors where the reactants are continuously pumped through a reaction chamber, allowing for precise control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole compound with similar structural features but different biological activities.
1,2,4-Triazole: A triazole isomer with distinct chemical properties and applications.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.
Uniqueness
3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)12-11-3-2-8-15(11)14-13-12/h4-7H,2-3,8H2,1H3 |
InChI Key |
FCXQYUPUPBTTPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3CCCN3N=N2 |
Origin of Product |
United States |
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